molecular formula C11H12ClNO4 B8508923 Dimethyl 2-chloro-6-ethylpyridine-3,5-dicarboxylate

Dimethyl 2-chloro-6-ethylpyridine-3,5-dicarboxylate

Cat. No. B8508923
M. Wt: 257.67 g/mol
InChI Key: BLPVWWFDRNVYTI-UHFFFAOYSA-N
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Patent
US09353108B2

Procedure details

Phosphorus oxychloride (0.731 mL) was added to a mixture of dimethyl 2-ethyl-6-hydroxypyridine-3,5-dicarboxylate (1.25 g) and acetonitrile (15 mL), and the resultant mixture was stirred overnight at 90° C. in a nitrogen atmosphere. The reaction mixture was allowed to cool to room temperature, and then, a saturated aqueous solution of sodium bicarbonate was added thereto, followed by extraction with ethyl acetate. The obtained organic layer was dried over anhydrous magnesium sulfate, and then, the solvent was distilled off under reduced pressure. The obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate) to obtain the title compound (1.35 g).
Quantity
0.731 mL
Type
reactant
Reaction Step One
Name
dimethyl 2-ethyl-6-hydroxypyridine-3,5-dicarboxylate
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)([Cl:3])=O.[CH2:6]([C:8]1[C:13]([C:14]([O:16][CH3:17])=[O:15])=[CH:12][C:11]([C:18]([O:20][CH3:21])=[O:19])=[C:10](O)[N:9]=1)[CH3:7].C(=O)(O)[O-].[Na+]>C(#N)C>[Cl:3][C:10]1[C:11]([C:18]([O:20][CH3:21])=[O:19])=[CH:12][C:13]([C:14]([O:16][CH3:17])=[O:15])=[C:8]([CH2:6][CH3:7])[N:9]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.731 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
dimethyl 2-ethyl-6-hydroxypyridine-3,5-dicarboxylate
Quantity
1.25 g
Type
reactant
Smiles
C(C)C1=NC(=C(C=C1C(=O)OC)C(=O)OC)O
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The obtained organic layer was dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=C(C=C1C(=O)OC)C(=O)OC)CC
Measurements
Type Value Analysis
AMOUNT: MASS 1.35 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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